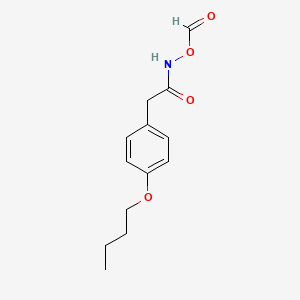
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- is a chemical compound with a complex structure that includes a hydroxylamine group, a butoxyphenylacetyl group, and a formyl group
Preparation Methods
The preparation of Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- involves several synthetic routes. One common method includes dissolving p-butoxyphenylacetylhydroxamic acid in a basic solution of a salifying agent and then precipitating it in an acid solution in the presence of a surface-active agent . This method allows for the production of the compound in a finely divided state, which is particularly useful for industrial applications.
Chemical Reactions Analysis
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oximes, while reduction reactions can produce amines.
Scientific Research Applications
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of other complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein modification. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, this compound has industrial applications, including its use in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- involves its interaction with specific molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, thereby exerting its effects on various biological processes.
Comparison with Similar Compounds
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- can be compared with other similar compounds, such as Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- and Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- . These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in Hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- makes it distinct and potentially more versatile in its applications.
Properties
CAS No. |
76790-19-7 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[[2-(4-butoxyphenyl)acetyl]amino] formate |
InChI |
InChI=1S/C13H17NO4/c1-2-3-8-17-12-6-4-11(5-7-12)9-13(16)14-18-10-15/h4-7,10H,2-3,8-9H2,1H3,(H,14,16) |
InChI Key |
BIJYSDFGRQWBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)NOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)
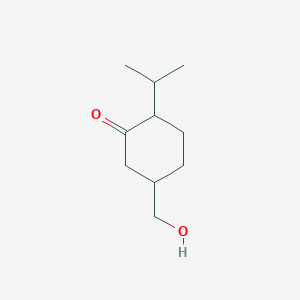
![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)

![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
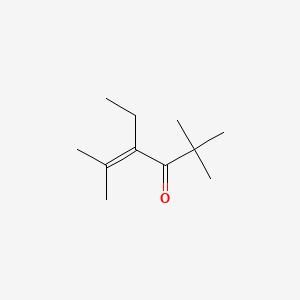
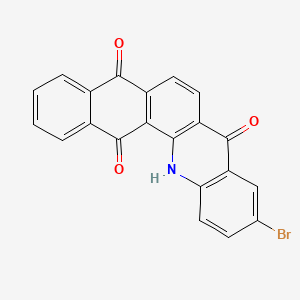
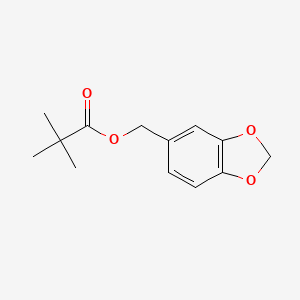
![2,4,6-Triazabicyclo[3.2.1]oct-2-ene-7-carboxylicacid,3-amino-,endo-(9CI)](/img/structure/B13794519.png)
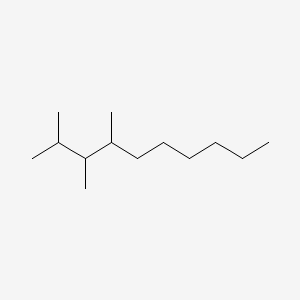
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
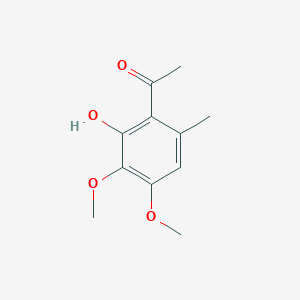
![Methyl [(3-methylphenyl)methyl]carbamate](/img/structure/B13794554.png)
![5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13794556.png)
